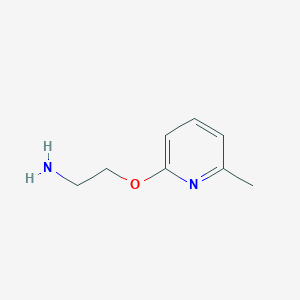![molecular formula C12H15O3P B13565513 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13565513.png)
1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by a cyclopropane ring attached to a phenyl group with a dimethylphosphoryl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring . Another approach involves the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring through a carbene intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The dimethylphosphoryl group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the phenyl and dimethylphosphoryl groups.
Phenylcyclopropane: Contains the phenyl group but lacks the carboxylic acid and dimethylphosphoryl groups.
Dimethylphosphoryl derivatives: Compounds with the dimethylphosphoryl group but different core structures.
Uniqueness: 1-[4-(Dimethylphosphoryl)phenyl]cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, phenyl group, and dimethylphosphoryl substituent. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C12H15O3P |
|---|---|
分子量 |
238.22 g/mol |
IUPAC名 |
1-(4-dimethylphosphorylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15O3P/c1-16(2,15)10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChIキー |
BPEOJMCWCQZGOB-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=CC=C(C=C1)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


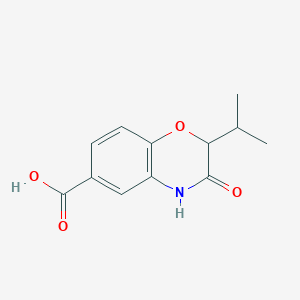
![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)

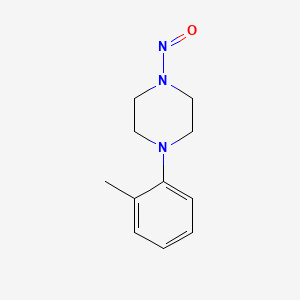
![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13565477.png)
![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
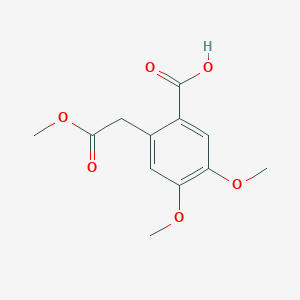
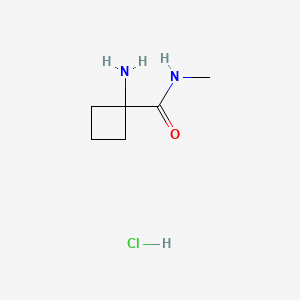
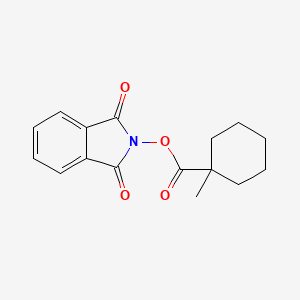
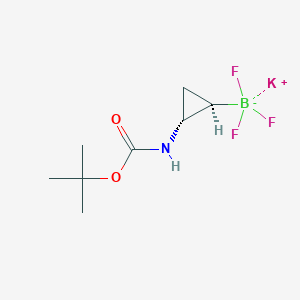
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
